molecular formula C19H21N5O4S B11002563 Methyl 5-(2-methylpropyl)-2-({3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanoyl}amino)-1,3-thiazole-4-carboxylate

Methyl 5-(2-methylpropyl)-2-({3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanoyl}amino)-1,3-thiazole-4-carboxylate

Cat. No.: B11002563
M. Wt: 415.5 g/mol
InChI Key: WFQYQTSPUJYPPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-(2-methylpropyl)-2-({3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanoyl}amino)-1,3-thiazole-4-carboxylate is a complex organic compound that belongs to the class of thiazole derivatives. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The presence of multiple functional groups, including thiazole, oxadiazole, and pyridine rings, makes it a versatile molecule for chemical modifications and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(2-methylpropyl)-2-({3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanoyl}amino)-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. The key steps include the formation of the thiazole ring, the introduction of the oxadiazole moiety, and the coupling of the pyridine ring. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques such as chromatography and crystallization ensures the efficient production of the compound with minimal impurities.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole and pyridine rings, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the oxadiazole ring, converting it into different functional groups.

    Substitution: The presence of multiple reactive sites allows for substitution reactions, where functional groups can be replaced with others to modify the compound’s properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Methyl 5-(2-methylpropyl)-2-({3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanoyl}amino)-1,3-thiazole-4-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a lead compound for drug development, particularly in targeting specific enzymes and receptors.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of Methyl 5-(2-methylpropyl)-2-({3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanoyl}amino)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

  • Methyl 5-(2-methylpropyl)-2-({3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanoyl}amino)-1,3-thiazole-4-carboxylate
  • This compound

Comparison: Compared to other similar compounds, this compound stands out due to its unique combination of functional groups. This uniqueness allows for a broader range of chemical modifications and biological interactions, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C19H21N5O4S

Molecular Weight

415.5 g/mol

IUPAC Name

methyl 5-(2-methylpropyl)-2-[3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)propanoylamino]-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C19H21N5O4S/c1-11(2)10-13-16(18(26)27-3)23-19(29-13)21-14(25)4-5-15-22-17(24-28-15)12-6-8-20-9-7-12/h6-9,11H,4-5,10H2,1-3H3,(H,21,23,25)

InChI Key

WFQYQTSPUJYPPK-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=C(N=C(S1)NC(=O)CCC2=NC(=NO2)C3=CC=NC=C3)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.